molecular formula C11H14O B8307551 3-Methyl-4,6,7,8-tetrahydro-2(3H)-naphthalenone

3-Methyl-4,6,7,8-tetrahydro-2(3H)-naphthalenone

Cat. No. B8307551
M. Wt: 162.23 g/mol
InChI Key: XYRNYTAGJBXRQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04889947

Procedure details

This material is prepared according to the procedure for Preparation 5 wherein 2-hydroxycyclohexanone is substituted for 2,3-dimethylcyclohexenone, methylbutenone is substituted for MVK, and 2N KOH in MeOH is substituted fro LDA in THF.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
O[CH:2]1[CH2:7][CH2:6][CH2:5][CH2:4][C:3]1=O.CC1C(=O)CCCC=1C.[CH3:18][CH2:19][C:20](=[O:23])[CH:21]=[CH2:22].[OH-].[K+].[Li+].CC([N-]C(C)C)C>CO.C1COCC1>[CH3:22][CH:21]1[CH2:6][C:7]2[C:18]([CH2:5][CH2:4][CH2:3][CH:2]=2)=[CH:19][C:20]1=[O:23] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1C(CCCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(CCCC1C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(C=C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This material is prepared

Outcomes

Product
Name
Type
Smiles
CC1C(C=C2CCCC=C2C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.